5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

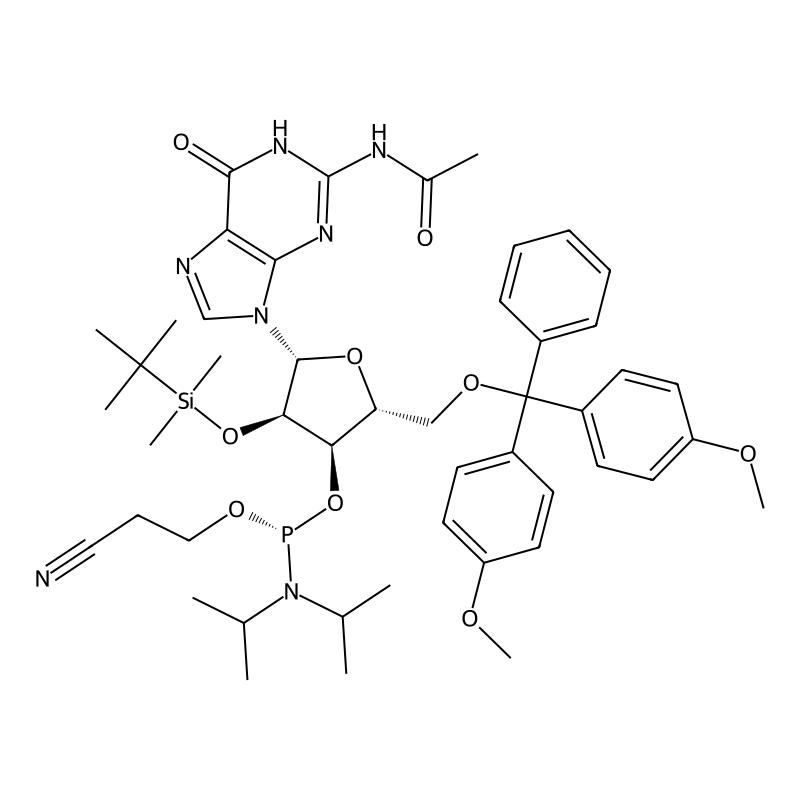

5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features several protective groups that enhance its stability and reactivity during the synthesis process. The molecular formula is C₄₈H₆₄N₇O₉PSi, and it has a molecular weight of approximately 942.14 g/mol . The compound is characterized by its white to off-white powder appearance and is typically stored at low temperatures to maintain stability .

- Hybridize with complementary RNA or DNA sequences: This allows for targeted gene silencing, diagnostics, or manipulation of gene expression [].

- Act as antisense oligonucleotides: These bind to specific mRNA (messenger RNA) molecules and block protein translation.

- Serve as aptamers: Aptamers are RNA molecules that can bind to specific targets with high affinity and are used for biosensing and therapeutic applications.

Building Blocks for Oligonucleotide Synthesis

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a key building block used in the chemical synthesis of oligonucleotides, particularly modified RNAs (ribonucleic acids) [, , ]. Oligonucleotides are short, single-stranded sequences of RNA molecules that play crucial roles in various biological processes. This specific phosphoramidite incorporates a guanosine (G) nucleobase with an N2-acetyl modification and a protected 2'-hydroxyl group (O-TBDMS). The 5' end (prime position) is attached to a dimethoxytrityl (DMT) group, which serves as a temporary protecting and indicator group during oligonucleotide synthesis.

Site-Specific Introduction of N2-Acetyl Modifications

The N2-acetyl modification on the guanosine nucleobase introduces unique properties to the resulting RNA molecule. While the exact effects can vary depending on the specific sequence and application, N2-acetyl guanosine (ac2G) can enhance stability against enzymatic degradation by nucleases []. This improved stability can be advantageous for applications where the RNA needs to function for extended periods within a cell.

Solid-Phase Oligonucleotide Synthesis

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is employed in a technique called solid-phase oligonucleotide synthesis. This approach allows for the automated and efficient construction of customized RNA molecules with defined sequences. The phosphoramidite group on the molecule reacts with a growing oligonucleotide chain on a solid support, incorporating the N2-acetyl guanosine unit into the desired position [, ].

The chemical structure of 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite enables it to participate in various reactions typical of phosphoramidites. Key reactions include:

- Phosphorylation: The phosphoramidite can react with hydroxyl groups on the growing oligonucleotide chain, facilitating the formation of phosphodiester bonds.

- Deprotection: The tert-butyldimethylsilyl group can be selectively removed under mild acidic conditions, allowing for further functionalization or incorporation into nucleic acid structures.

- Acetylation: The N2-acetyl group provides a protective mechanism that can be hydrolyzed under specific conditions to yield free amine functionalities, which may be crucial for downstream applications.

While 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite itself does not exhibit direct biological activity, its derivatives and the oligonucleotides synthesized from it can have significant biological implications. These include:

- Gene Regulation: Oligonucleotides synthesized using this compound can be designed as antisense agents or small interfering RNAs, targeting specific mRNA sequences to modulate gene expression.

- Therapeutic

The synthesis of 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite typically involves several steps:

- Protection of Functional Groups: Starting from guanosine, protective groups such as dimethoxytrityl and tert-butyldimethylsilyl are introduced to prevent unwanted reactions.

- Acetylation: The N2 position is acetylated using acetic anhydride or acetyl chloride in the presence of a base.

- Phosphorylation: The final step involves converting the protected nucleoside into its phosphoramidite form using phosphorus oxychloride or similar reagents.

5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite is widely used in:

- Oligonucleotide Synthesis: It serves as a building block for synthesizing RNA and DNA sequences in research and therapeutic applications.

- Chemical Biology: This compound is utilized in studies involving nucleic acid interactions, modifications, and functionalities.

Interaction studies involving oligonucleotides synthesized from 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite focus on:

- Binding Affinity: Assessing how well synthesized oligonucleotides bind to target RNA or DNA sequences.

- Stability: Evaluating the stability of these oligonucleotides under physiological conditions, which is critical for their effectiveness in therapeutic applications.

Several compounds share structural similarities with 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5'-O-Dimethoxytrityl-2'-O-TBDMS-N2-Isobutyryl-Guanosine Phosphoramidite | Contains an isobutyryl group instead of an acetyl group | May exhibit different reactivity patterns due to steric hindrance |

| 5'-O-Dimethoxytrityl-3'-O-TBDMS-N2-Acetyl-Adenosine Phosphoramidite | Similar protective groups but with adenosine | Used for synthesizing RNA sequences with adenosine modifications |

| 5'-O-Dimethoxytrityl-2'-O-TBDMS-Cytidine Phosphoramidite | Contains cytidine instead of guanosine | Focused on cytidine-rich sequences which may have distinct biological roles |

The uniqueness of 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite lies in its specific combination of protective groups that allow for enhanced stability and versatility in oligonucleotide synthesis compared to other similar compounds.